Tigecycline tetramesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tigecyclin-Tetramethylsulfat, auch bekannt als GAR-936 Tetramethylsulfat, ist ein Breitband-Glycylcyclin-Antibiotikum. Es ist ein semisynthetisches Derivat von Minocyclin und gehört zur Klasse der Tetracyclin-Antibiotika. Tigecyclin-Tetramethylsulfat wurde entwickelt, um die Resistenzmechanismen zu überwinden, die traditionelle Tetracycline betreffen, wodurch es gegen eine Vielzahl von multiresistenten grampositiven und gramnegativen Bakterien wirksam ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tigecyclin-Tetramethylsulfat beinhaltet die Modifikation von Minocyclin durch Hinzufügen einer Glycylamid-Einheit an die 9-Position des Moleküls. Diese Modifikation ermöglicht es der Verbindung, gängigen Tetracyclin-Resistenzmechanismen auszuweichen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Schutz von funktionellen Gruppen: Schutzgruppen werden zu den funktionellen Gruppen von Minocyclin hinzugefügt, um unerwünschte Reaktionen zu verhindern.

Glycylierung: Das geschützte Minocyclin wird mit einem Glycylierungsmittel umgesetzt, um die Glycylamid-Einheit einzuführen.

Entschützen: Die Schutzgruppen werden entfernt, um das Endprodukt Tigecyclin zu erhalten.

Mesylierung: Das Tigecyclin wird dann mit Methansulfonsäure umgesetzt, um das Tetramethylsulfat-Salz zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tigecyclin-Tetramethylsulfat folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochleistungsfähigen Reagenzien, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tigecyclin-Tetramethylsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen von Tigecyclin-Tetramethylsulfat modifizieren und möglicherweise seine antibiotischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen des Moleküls auftreten, was zur Bildung neuer Derivate führt.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Für Substitutionsreaktionen können verschiedene Nucleophile und Elektrophile verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von Tigecyclin-Tetramethylsulfat. Diese Derivate können unterschiedliche antibiotische Eigenschaften haben und auf potenzielle therapeutische Anwendungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

Tigecyclin-Tetramethylsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Glycylcyclin-Antibiotika verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen.

Medizin: Untersucht auf seine Wirksamkeit bei der Behandlung von Infektionen, die durch multiresistente Bakterien verursacht werden, einschließlich Methicillin-resistenten Staphylococcus aureus (MRSA) und Extended-Spectrum Beta-Lactamase (ESBL)-produzierenden Enterobacteriaceae.

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Referenzstandard in Qualitätskontrolllaboren verwendet

Wirkmechanismus

Tigecyclin-Tetramethylsulfat übt seine Wirkung aus, indem es die bakterielle Proteinsynthese hemmt. Es bindet an die 30S-ribosomale Untereinheit und blockiert den Eintritt von Aminoacyl-tRNA-Molekülen in den A-Standort des Ribosoms. Dies verhindert die Einarbeitung von Aminosäureresten in sich verlängernde Peptidketten und stoppt effektiv die Proteinsynthese. Die Verbindung umgeht gängige Tetracyclin-Resistenzmechanismen, wie z. B. Effluxpumpen und ribosomale Schutzproteine, aufgrund ihrer einzigartigen Glycylamid-Modifikation .

Wirkmechanismus

GAR-936 tetramesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis. The compound evades common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, due to its unique glycylamido modification .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Minocyclin: Die Stammverbindung von Tigecyclin-Tetramethylsulfat, ebenfalls ein Tetracyclin-Antibiotikum.

Doxycyclin: Ein weiteres Tetracyclin-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Tetracyclin: Das ursprüngliche Mitglied der Klasse der Tetracyclin-Antibiotika

Einzigartigkeit

Tigecyclin-Tetramethylsulfat ist einzigartig unter den Tetracyclin-Antibiotika aufgrund seiner Breitbandaktivität und seiner Fähigkeit, gängige Resistenzmechanismen zu überwinden. Im Gegensatz zu traditionellen Tetracyclinen ist es gegen eine Vielzahl multiresistenter Bakterien wirksam, was es zu einem wertvollen Werkzeug im Kampf gegen Antibiotikaresistenz macht .

Eigenschaften

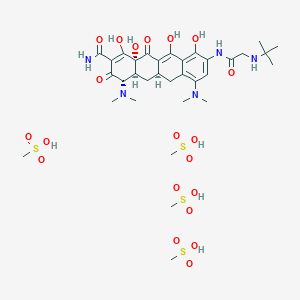

Molekularformel |

C33H55N5O20S4 |

|---|---|

Molekulargewicht |

970.1 g/mol |

IUPAC-Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C29H39N5O8.4CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;4*1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);4*1H3,(H,2,3,4)/t12-,14-,21-,29-;;;;/m0..../s1 |

InChI-Schlüssel |

IBOQJGSRFKTAPT-LFSRUXGMSA-N |

Isomerische SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |

Kanonische SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)

![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)

![methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B10799954.png)

![(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-23,24-dioxaheptacyclo[19.2.1.0(1),(1).0(3),(1).0,(1).0,(1)(2).0(1)(2),(1)]tetracosan-16-yl acetate](/img/structure/B10799957.png)

![methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799960.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)

![sodium;hydride;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10799981.png)

![[(2R,3R,4R,5S,6S,7S,8R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799989.png)

![(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide;methane](/img/structure/B10799990.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10799998.png)

![Sodium;hydride;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B10800006.png)

![1-[2-[[1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10800039.png)